molecular formula C8H8N4OS B4184083 5-methyl-N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide CAS No. 830342-77-3

5-methyl-N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide

Cat. No.: B4184083
CAS No.: 830342-77-3
M. Wt: 208.24 g/mol
InChI Key: NMWLQDXWAIDSCO-UHFFFAOYSA-N
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Description

5-methyl-N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a thiophene carboxamide scaffold with a 1,2,4-triazole ring. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, as both components are frequently employed in the design of biologically active compounds. The 1,2,4-triazole moiety, in particular, is a privileged pharmacophore in pharmaceuticals, known for its diverse biological activities . The core 1,2,4-triazole structure is a key feature in several clinically used drugs, including antifungal agents (e.g., fluconazole, itraconazole) and anticancer drugs (e.g., anastrozole, letrozole) . Furthermore, derivatives of 1,2,4-triazole have demonstrated a wide spectrum of biological activities in research settings, such as antiviral (e.g., Taribavirin), anticancer , antimicrobial , and anti-inflammatory properties . The incorporation of the thiophene ring, another common heterocycle in medicinal chemistry, may further modulate the compound's physicochemical properties and biological interactions. Researchers can utilize this compound as a key chemical building block for the synthesis of more complex molecules or as a pharmacological probe to investigate new therapeutic targets, particularly in oncology and infectious diseases. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methyl-N-(1,2,4-triazol-4-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c1-6-2-3-7(14-6)8(13)11-12-4-9-10-5-12/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWLQDXWAIDSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NN2C=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388026
Record name ST50939347
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830342-77-3
Record name ST50939347
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with methyl isothiocyanate to form the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H8N4OS
  • Molecular Weight : 208.24 g/mol
  • CAS Number : 830342-77-3

The compound features a thiophene ring substituted with a triazole moiety, which is known for its diverse biological activities. The presence of the thiophene and triazole structures contributes to its potential as a pharmacologically active agent.

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. For instance, derivatives of 5-methyl-N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide have shown effectiveness against various bacterial strains:

CompoundActivityReference
Triazole Derivative AInhibitory against E. coli
Triazole Derivative BEffective against S. aureus

Anticancer Properties

The anticancer potential of this compound has been investigated through structure-activity relationship (SAR) studies. Modifications to the phenyl rings can enhance cytotoxicity against cancer cell lines. A notable study demonstrated cytotoxic effects on human cancer cell lines such as:

CompoundCell LineIC50 (µM)Reference
Compound 1MCF-7 (breast cancer)10 ± 2
Compound 2A549 (lung cancer)15 ± 3

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes linked to various diseases, such as xanthine oxidase. This inhibition suggests potential applications in treating conditions like gout and other inflammatory diseases.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Combining thiophene derivatives with triazole precursors under acidic or basic conditions.
  • Substitution Reactions : Utilizing nucleophilic substitution mechanisms to introduce the triazole moiety onto the thiophene framework.

These synthetic routes are critical for producing derivatives with enhanced biological activities.

Case Study 1: Antibacterial Efficacy

In a controlled study, various derivatives of the compound were tested against resistant strains of bacteria. The results indicated that modifications to the thiophene ring significantly affected antimicrobial potency, highlighting the importance of structural optimization in drug design.

Case Study 2: Anticancer Activity Assessment

A series of analogs were synthesized and evaluated for their anticancer activity against multiple cell lines. The findings suggested that specific substitutions at the triazole position led to improved cytotoxic effects, paving the way for further development of targeted cancer therapies.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are heavily influenced by its substituents. Below is a comparison with key analogs:

Table 1: Structural Features of Selected Thiophene-Carboxamide Derivatives
Compound Name Substituent on Carboxamide Nitrogen Key Functional Groups Molecular Formula Molecular Weight (g/mol)
5-Methyl-N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide 4H-1,2,4-Triazol-4-yl Thiophene, Triazole C₈H₇N₃OS 193.22
N-(4-Nitrophenyl)-5-methylthiophene-2-carboxamide 4-Nitrophenyl Thiophene, Nitro group C₁₂H₁₀N₂O₃S 262.28
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazolyl with CF₃ and OCH₃ Thiophene, Nitro, Thiazole, CF₃ C₁₆H₁₀F₃N₃O₄S₂ 429.39
N-Adamantyl-5-methylthiophene-2-carboxamide Adamantyl Thiophene, Bulky hydrophobic group C₁₆H₂₁NOS 283.41

Key Observations :

  • Heterocyclic Moieties : The triazole and thiazole rings in the target compound and analog improve hydrogen-bonding capacity, critical for target binding (e.g., enzyme inhibition).
  • Hydrophobic Substituents : Adamantyl groups enhance lipophilicity, favoring blood-brain barrier penetration but may reduce aqueous solubility.

Key Observations :

  • Yield Challenges : The nitrothiophene-thiazole analog shows low yield (42%), likely due to steric hindrance from the trifluoromethyl group.
  • Purity Variability : Purity ranges from 42% to >95% , reflecting differences in purification methods (e.g., column chromatography vs. recrystallization).

Biological Activity

5-Methyl-N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄OS. The compound features a thiophene ring and a triazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₉H₈N₄OS
Molecular Weight224.25 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles, including those similar to this compound, showed promising activity against various bacterial strains. The mechanism involves the inhibition of fungal cytochrome P450 enzymes, which are critical for ergosterol synthesis in fungal membranes.

Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. For instance:

  • Cell Line : HeLa (cervical cancer)
    • IC50 : 12 µM
    • Mechanism : Induction of apoptosis via ROS accumulation.

Case Studies

  • Study on Trypanosoma cruzi : A recent study explored the potential of triazole derivatives as inhibitors of triosephosphate isomerase (TIM), an enzyme crucial for the survival of Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited selective inhibition at low micromolar concentrations, demonstrating its potential as a therapeutic agent against parasitic infections .
  • Antitumor Activity : In research focusing on various thiazole and triazole compounds, it was found that modifications in the thiophene and triazole moieties significantly enhanced cytotoxicity against cancer cells. The presence of electron-donating groups like methyl at specific positions was crucial for increased activity .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Induction of Apoptosis : By increasing ROS levels within cells, it can trigger apoptotic pathways leading to cancer cell death.

Q & A

Q. What are the standard synthetic routes for 5-methyl-N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution : Reaction of thiophene-2-carboxylic acid derivatives with 4-amino-1,2,4-triazole under basic conditions.
  • Coupling reactions : Use of coupling agents like EDCI/HOBt to form the amide bond between the thiophene and triazole moieties.
  • Solvent optimization : Ethanol or DMF is commonly used for reflux conditions (60–80°C, 12–24 hours) to achieve yields of 65–80% . Characterization relies on NMR spectroscopy (¹H and ¹³C), IR (to confirm C=O and N-H stretches), and mass spectrometry (to verify molecular ion peaks) .

Q. How is the molecular structure of this compound confirmed experimentally?

Key methods include:

  • Single-crystal X-ray diffraction : Utilizes SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional angles .
  • Spectroscopic cross-validation : NMR chemical shifts (e.g., thiophene protons at δ 7.2–7.8 ppm) and IR absorption bands (e.g., C=O at ~1680 cm⁻¹) must align with computational predictions .
  • Elemental analysis : Confirms C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while improving yields by 10–15% .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) enhance coupling efficiency in heterocyclic systems .
  • Purification techniques : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol/water mixtures improves purity to >95% .

Q. How are crystallographic data contradictions resolved (e.g., disordered atoms or twinning)?

  • Twinning analysis : SHELXD and TWIN laws in SHELX are used to model twinned crystals, with R-factor convergence below 5% .
  • Disorder modeling : Partial occupancy refinement for disordered atoms (e.g., solvent molecules) using restraints on bond distances and angles .
  • High-resolution data : Collecting data at low temperature (100 K) minimizes thermal motion artifacts .

Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Introduce substituents at the triazole (e.g., methyl, phenyl) or thiophene (e.g., halogens) positions and compare bioactivity .
  • Computational docking : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like carbonic anhydrase IX .
  • Statistical modeling : QSAR studies using Hammett constants or logP values correlate substituent effects with activity .

Q. How is biological activity evaluated in vitro?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., carbonic anhydrase) using fluorometric or colorimetric methods .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine selectivity indices .

Q. How can stability under physiological conditions be assessed?

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions (pH 2–12), then monitor degradation via HPLC .
  • Metabolite identification : Incubate with liver microsomes and analyze metabolites using LC-MS/MS .

Methodological Recommendations

  • For crystallography : Use SHELX-97 for refinement and OLEX2 for visualization to resolve complex hydrogen-bonding networks .
  • For SAR studies : Combine molecular dynamics simulations (e.g., GROMACS) with experimental IC₅₀ data to validate binding modes .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide
Reactant of Route 2
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5-methyl-N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide

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